An In-Depth Technical Guide to 4-Bromo-5-methylpicolinonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Bromo-5-methylpicolinonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of functionalized heterocyclic scaffolds is paramount to the construction of novel molecular entities with therapeutic potential. Among these, pyridine-based structures are of significant interest due to their prevalence in a wide array of biologically active compounds. 4-Bromo-5-methylpicolinonitrile, a substituted pyridine derivative, represents a key building block for organic synthesis, offering a versatile platform for the introduction of molecular complexity. This technical guide provides a comprehensive overview of 4-Bromo-5-methylpicolinonitrile, detailing its chemical and physical properties, synthetic methodologies, and its burgeoning role as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Core Molecular Attributes of 4-Bromo-5-methylpicolinonitrile
CAS Number: 1353856-72-0[1][2][3][4]
Molecular Formula: C₇H₅BrN₂[4]
Molecular Weight: 197.032 g/mol [4]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1353856-72-0 | [1][2][3][4] |
| Molecular Formula | C₇H₅BrN₂ | [4] |
| Molecular Weight | 197.032 g/mol | [4] |
| Boiling Point (Predicted) | 299.8 ± 35.0 °C | [5] |
| Density (Predicted) | 1.61 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | -2.50 ± 0.10 | [5] |
| Purity | Typically ≥ 95-97% | [5][6] |
Solubility: While quantitative solubility data is not widely published, as a substituted aromatic nitrile, it is expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Its solubility in aqueous media is anticipated to be low.
Synthesis of 4-Bromo-5-methylpicolinonitrile: A Methodological Overview
The synthesis of 4-Bromo-5-methylpicolinonitrile is not extensively detailed in readily available literature, suggesting its status as a specialized reagent. However, analogous synthetic strategies for similar brominated picolinonitriles can be extrapolated. A plausible synthetic route would involve the bromination of a suitable picolinonitrile precursor. For instance, the direct bromination of 5-methylpicolinonitrile could be explored, although this approach may present challenges with regioselectivity. A more controlled synthesis might involve a multi-step sequence starting from a pre-functionalized pyridine ring, followed by the introduction of the nitrile group in the final steps.
A general, albeit not specific to this isomer, synthetic approach for a bromo-methylpicolinonitrile involves the Sandmeyer reaction on an aminopicoline precursor, followed by cyanation.
Chemical Reactivity and Utility in Drug Discovery
The synthetic utility of 4-Bromo-5-methylpicolinonitrile is primarily derived from the presence of two key functional groups: the bromine atom and the nitrile group, both attached to a pyridine scaffold.
The Role of the Bromine Atom: A Gateway to Cross-Coupling Reactions
The bromine atom at the 4-position of the pyridine ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. 4-Bromo-5-methylpicolinonitrile is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position. This is particularly valuable in the synthesis of bi-aryl and hetero-biaryl structures, which are common motifs in kinase inhibitors.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple an arylboronic acid with 4-Bromo-5-methylpicolinonitrile.
Materials:
-
4-Bromo-5-methylpicolinonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add 4-Bromo-5-methylpicolinonitrile, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask, followed by the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides.[7] This reaction is instrumental in synthesizing substituted anilines and related compounds, which are prevalent in pharmacologically active molecules. 4-Bromo-5-methylpicolinonitrile can be efficiently coupled with a diverse range of primary and secondary amines to introduce various amino substituents at the 4-position.
Exemplary Experimental Protocol: Buchwald-Hartwig Amination
Objective: To couple a primary or secondary amine with 4-Bromo-5-methylpicolinonitrile.
Materials:
-
4-Bromo-5-methylpicolinonitrile (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equiv)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base.
-
Add 4-Bromo-5-methylpicolinonitrile and the amine.
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture to 80-120 °C and monitor its progress.
-
After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product via column chromatography.
The Role of the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. Furthermore, the nitrile group can be chemically transformed into other important functionalities, such as:
-
Amines: Reduction of the nitrile yields a primary amine, providing a point for further derivatization.
-
Carboxylic Acids: Hydrolysis of the nitrile affords a carboxylic acid, a common functional group in drug molecules.
-
Tetrazoles: Reaction with azides can convert the nitrile into a tetrazole ring, which is often used as a bioisosteric replacement for a carboxylic acid group.
Application in Kinase Inhibitor Synthesis
The structural features of 4-Bromo-5-methylpicolinonitrile make it an attractive starting material for the synthesis of kinase inhibitors. Many kinase inhibitors possess a heterocyclic core that binds to the hinge region of the kinase ATP-binding site. The pyridine scaffold of 4-Bromo-5-methylpicolinonitrile can serve as this core, with the substituents at the 2, 4, and 5-positions allowing for the fine-tuning of binding affinity and selectivity.
The ability to perform Suzuki-Miyaura and Buchwald-Hartwig reactions at the 4-position is particularly significant. This allows for the introduction of larger, often aromatic or heteroaromatic, groups that can occupy the hydrophobic regions of the ATP-binding pocket, a common strategy in the design of potent and selective kinase inhibitors. The nitrile group at the 2-position can engage in hydrogen bonding interactions with the kinase hinge region.
Caption: Synthetic pathways from 4-Bromo-5-methylpicolinonitrile.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-5-methylpicolinonitrile. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling brominated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-5-methylpicolinonitrile is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its strategically placed functional groups—a reactive bromine atom and a modifiable nitrile group on a pyridine core—provide medicinal chemists with a powerful tool for the construction of complex molecular architectures. The ability to readily engage in robust cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient generation of diverse libraries of compounds for biological screening. As the demand for novel and selective kinase inhibitors continues to grow, the importance of specialized intermediates such as 4-Bromo-5-methylpicolinonitrile in the drug development pipeline is set to increase.
References
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 1, 2026, from [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.). Retrieved January 1, 2026, from [Link]
-
4-Bromo-5-methylpicolinonitrile - Acros Pharmatech. (n.d.). Retrieved January 1, 2026, from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (n.d.). Retrieved January 1, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 1, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. (n.d.). Retrieved January 1, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 1, 2026, from [Link]
- Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea - Google Patents. (n.d.).
-
The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). … - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]
- Method of synthesis of 4-bromo-5-nitrophthalonitrile - Google Patents. (n.d.).
-
Publications & Patents - MedChemica. (n.d.). Retrieved January 1, 2026, from [Link]
- Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea - Google Patents. (n.d.).
-
1353856-72-0 | AMERICAN ELEMENTS®. (n.d.). Retrieved January 1, 2026, from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 4-BroMo-5-Methylpicolinonitrile | 1353856-72-0 [chemicalbook.com]
- 3. 1353856-72-0 | MFCD21099906 | 4-Bromo-5-methylpicolinonitrile [aaronchem.com]
- 4. 4-BROMO-5-METHYLPICOLINONITRILE,(CAS# 1353856-72-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. 4-Bromo-5-methylpicolinonitrile [acrospharma.co.kr]
- 6. 4-Bromo-5-methylpicolinonitrile | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
